7-fluoro-4-methyl-1H-indole
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Overview
Description
7-Fluoro-4-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and a methyl group at the 4th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Indole derivatives, which include 7-fluoro-4-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The interaction of these compounds with their targets can lead to the inhibition of these viruses.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . For example, some indole derivatives have shown antiviral activity, suggesting that they may affect the viral replication pathway .
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects . For example, some indole derivatives have shown antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-methyl-1H-indole can be achieved through several methods. One common approach involves the Leimgruber–Batcho indole synthesis, which includes the following steps:
Formation of the intermediate: The reaction begins with the condensation of an appropriate aniline derivative with a carbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the indole ring.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters, leading to consistent product quality.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
7-Fluoro-4-methyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
7-Fluoroindole: Similar to 7-fluoro-4-methyl-1H-indole but lacks the methyl group at the 4th position.
4-Methylindole: Similar but lacks the fluorine atom at the 7th position.
Indole: The parent compound without any substitutions.
Uniqueness
This compound is unique due to the combined presence of both the fluorine atom and the methyl group, which enhances its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts .
Properties
IUPAC Name |
7-fluoro-4-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYWTQMQDCCDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268052-65-8 |
Source
|
Record name | 7-fluoro-4-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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